![molecular formula C14H18ClN3O2 B2639804 1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 946980-56-9](/img/structure/B2639804.png)
1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide
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Overview
Description
The compound “1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound “1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide” would include this piperidine ring, along with a carbamoyl group attached to the 3-chlorophenyl group .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters is one such reaction utilized in the synthesis of piperidine derivatives .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a pivotal role in drug development due to their diverse pharmacological properties. The compound’s piperidine ring can serve as a scaffold for designing novel drugs. Researchers explore modifications around the piperidine moiety to enhance bioactivity, selectivity, and pharmacokinetic properties .
Neurotransmitter Reuptake Inhibition
The compound’s structure suggests potential interactions with neurotransmitter transporters. Investigating its ability to inhibit reuptake transporters (such as serotonin, dopamine, and norepinephrine transporters) could lead to the development of antidepressants or other neuropsychiatric medications .
Antimicrobial Activity
Piperidine derivatives often exhibit antimicrobial properties. Researchers can explore the compound’s effectiveness against bacteria, fungi, and viruses. Structural modifications may enhance its potency and selectivity .
Spiropiperidines in Chemical Biology
Spiropiperidines, a class of piperidine derivatives, have gained prominence in chemical biology. Researchers study their interactions with biological targets, including enzymes and receptors. The compound’s unique spirocyclic structure may offer advantages in drug discovery .
Natural Product Synthesis
The compound’s piperidine core resembles alkaloids found in natural products. Researchers can use it as a starting point for synthesizing alkaloid analogs. These analogs may exhibit biological activities similar to those observed in natural sources .
Multicomponent Reactions
Multicomponent reactions (MCRs) provide efficient routes to complex molecules. Investigating the compound’s participation in MCRs could lead to novel piperidine-based scaffolds. These scaffolds may find applications in diverse fields, from materials science to medicinal chemistry .
Mechanism of Action
Target of Action
“1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of piperidine derivatives can vary widely, depending on their specific structure and the target they interact with. They may act as agonists or antagonists of receptors, inhibitors or activators of enzymes, or modulators of ion channels .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect signal transduction pathways, metabolic pathways, or cell cycle regulation, among others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely, depending on their specific structure. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in enzyme activity, modulation of ion channel function, and effects on gene expression, among others .
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment they are in .
Future Directions
The future directions in the research and development of piperidine derivatives like “1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important area of focus .
properties
IUPAC Name |
1-[2-(3-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-2-1-3-12(8-11)17-13(19)9-18-6-4-10(5-7-18)14(16)20/h1-3,8,10H,4-7,9H2,(H2,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCNFSHMIXFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide |
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